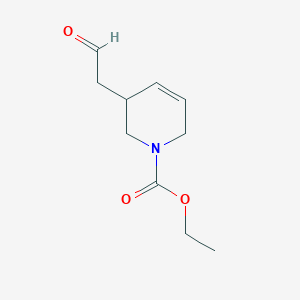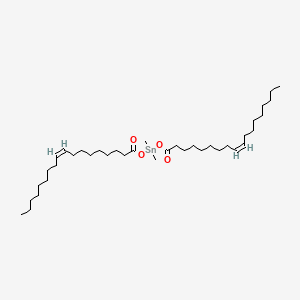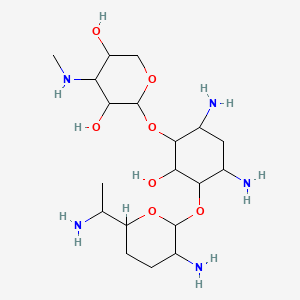
4''-Demethylgentamicin-C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’‘-Demethylgentamicin-C2 is a gentamicin homolog produced by the bacterium Micromonospora purpurea var. nigrescens MNG-122. It is part of the aminoglycoside class of antibiotics, which are known for their effectiveness against a wide range of gram-positive and gram-negative bacteria . This compound is particularly notable for its structural similarity to other gentamicin components, such as gentamicin C1, C1a, and C2, but with a unique demethylation at the 4’’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4’'-Demethylgentamicin-C2 involves the fermentation of Micromonospora purpurea var. nigrescens. The compound is isolated through a series of chromatographic techniques, including preparative chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) . The identities of the isolated components are verified using mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination .
Industrial Production Methods: Industrial production of 4’'-Demethylgentamicin-C2 follows similar fermentation processes, with optimization for large-scale yield. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the production of the desired compound. Post-fermentation, the compound is extracted and purified using solid-phase extraction and derivatization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4’'-Demethylgentamicin-C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of 4’'-Demethylgentamicin-C2, which may exhibit different antibacterial activities and pharmacokinetic properties .
Applications De Recherche Scientifique
4’'-Demethylgentamicin-C2 has a wide range of applications in scientific research:
Mécanisme D'action
4’'-Demethylgentamicin-C2 exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This binding causes misreading of mRNA and the production of defective proteins, ultimately resulting in bacterial cell death . The compound’s mechanism of action is similar to other aminoglycosides, but its unique structure may confer specific advantages in terms of binding affinity and spectrum of activity .
Comparaison Avec Des Composés Similaires
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C2b
Comparison: 4’‘-Demethylgentamicin-C2 is unique due to the absence of a methyl group at the 4’’ position, which may influence its binding properties and antibacterial activity. Compared to other gentamicin components, it may exhibit different pharmacokinetic and toxicological profiles . For instance, gentamicin C2 is known to be less nephrotoxic than other congeners, which could be a point of differentiation for 4’'-Demethylgentamicin-C2 .
Propriétés
Numéro CAS |
66277-10-9 |
|---|---|
Formule moléculaire |
C19H39N5O7 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-7(20)12-4-3-8(21)18(29-12)30-16-9(22)5-10(23)17(15(16)27)31-19-14(26)13(24-2)11(25)6-28-19/h7-19,24-27H,3-6,20-23H2,1-2H3 |
Clé InChI |
JGGVZVHEMQUWFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


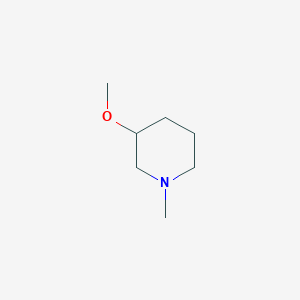
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)

![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
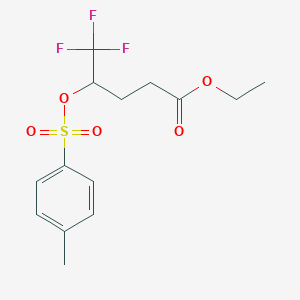
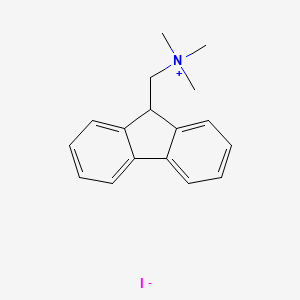
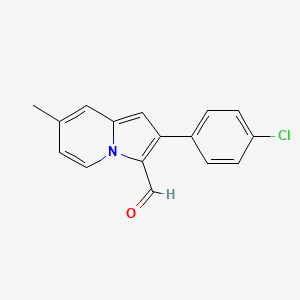
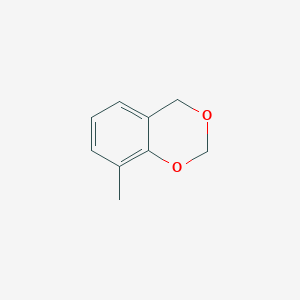
![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
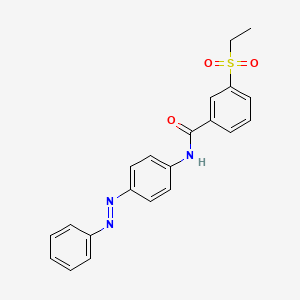

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
